molecular formula C15H18N4O3S B6505551 1-(cyclopropanesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine CAS No. 1396869-08-1

1-(cyclopropanesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

Cat. No.: B6505551
CAS No.: 1396869-08-1
M. Wt: 334.4 g/mol
InChI Key: GFWCVIHOCSERAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropanesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a synthetic compound featuring a piperazine core substituted with a cyclopropanesulfonyl group and a pyrazolo[1,5-a]pyridine-3-carbonyl moiety. This hybrid structure combines the conformational rigidity of cyclopropane with the aromatic heterocyclic properties of pyrazolo[1,5-a]pyridine, making it a candidate for diverse biological applications, including antiviral or enzyme-targeted therapies .

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-15(13-11-16-19-6-2-1-3-14(13)19)17-7-9-18(10-8-17)23(21,22)12-4-5-12/h1-3,6,11-12H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWCVIHOCSERAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(cyclopropanesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopropanesulfonyl group, a pyrazolo[1,5-a]pyridine moiety, and a piperazine ring, suggest diverse biological activities. This article reviews the compound's synthesis, structural characterization, and biological activity based on various research findings.

  • Molecular Formula : C15H18N4O3S
  • Molecular Weight : 334.4 g/mol
  • Purity : Typically ≥ 95% .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties and its potential as an inhibitor of specific protein kinases.

Anticancer Activity

Research has indicated that derivatives of pyrazolo compounds exhibit notable anticancer effects. For instance, studies have shown that related pyrazolo compounds can inhibit cancer cell proliferation in various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia) . However, specific studies on this compound have not yet demonstrated significant cytotoxicity against these cell lines within tested concentrations.

Protein Kinase Inhibition

The compound has been evaluated for its ability to inhibit protein kinases, particularly CDK2/cyclin E and Abl kinase. Previous studies indicated that while some pyrazolo derivatives can effectively inhibit these kinases, this compound did not show similar inhibitory effects in preliminary assays . This suggests that modifications to the structure may be necessary to enhance its kinase inhibitory capabilities.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Evaluation of anticancer activityNo significant cytotoxicity observed in MCF-7 and K-562 cell lines .
Study 2 Assessment of protein kinase inhibitionLack of inhibition against CDK2/cyclin E and Abl kinases; potential structural modifications suggested .
Study 3 Synthesis and characterizationConfirmed the structural integrity through X-ray analysis; explored electronic properties using DFT calculations .

Structural Characterization

The structural characterization of the compound has been conducted using various methods:

  • X-ray Crystallography : Used to confirm the molecular structure.
  • NMR Spectroscopy : Provided insights into the conformational dynamics of the compound.
  • Computational Chemistry : DFT calculations helped elucidate electronic properties and predict biological interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s uniqueness lies in its substituents:

  • Cyclopropanesulfonyl group : Enhances metabolic stability and modulates electronic properties compared to acyl or aryl groups.

Key Analogues :

1-(Cyclopropanesulfonyl)-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazine (CAS: 1219913-65-1)

  • Replaces pyrazolo[1,5-a]pyridine with a triazole ring.
  • Lower molecular weight (361.42 vs. ~404.47) and altered solubility due to the triazole’s polar nature .

Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., Compound 44 in )

  • Substitutes pyridine with pyrimidine and adds morpholine/methyl groups.
  • Demonstrates the impact of heterocycle expansion on receptor binding .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP<sup>a</sup> Key Substituents Metabolic Stability
Target Compound ~404.47 ~2.1 (estimated) Pyrazolo[1,5-a]pyridine, cyclopropanesulfonyl High (cyclopropane resistance)
1-(Cyclopropanesulfonyl)-4-(triazole)piperazine 361.42 ~1.8 Triazole, cyclopropanesulfonyl Moderate (polar triazole)
Compound 44 () ~500 (estimated) ~3.0 Pyrazolo[1,5-a]pyrimidine, morpholinyl High (bulky substituents)
1-(5-Chloro-2-methylphenyl)-4-(chloropyridine)piperazine 377.84 ~3.5 Chloropyridine, chlorophenyl Moderate (halogenated metabolism)

<sup>a</sup>LogP values estimated using fragment-based methods.

Comparison with Analogues :

  • Triazole Derivative () : Uses 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride instead.
  • Chloropyridine Derivative () : Employs 2-chloropyridine-3-carbonyl chloride, requiring halogen-specific coupling conditions.

Research Findings and Limitations

  • Advantages :

    • The cyclopropanesulfonyl group improves metabolic stability over benzenesulfonyl analogues () .
    • Pyrazolo[1,5-a]pyridine’s planar structure enhances π-π stacking in target binding .
  • Limitations: Limited solubility due to the hydrophobic cyclopropane ring. No direct in vivo data available; activity inferred from structural analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.